molecular formula C24H26N2O5 B4184286 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide

Cat. No.: B4184286
M. Wt: 422.5 g/mol
InChI Key: KOLJNSYUGYGMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The benzodioxin and piperidine rings are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification Techniques: Employing chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or piperidines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.

    Biochemistry: Investigating its interactions with proteins and other biomolecules.

    Industrial Chemistry: Exploring its use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c27-22(25-19-7-8-20-21(16-19)31-15-14-30-20)9-6-17-10-12-26(13-11-17)24(29)23(28)18-4-2-1-3-5-18/h1-5,7-8,16-17H,6,9-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLJNSYUGYGMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide

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